2-(4-bromo-3-fluorophenyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-3-fluorophenyl)azetidine hydrochloride typically involves the reaction of 4-bromo-3-fluoroaniline with a suitable azetidine precursor under controlled conditions. One common method includes the use of azetidine-2-carboxylic acid derivatives, which undergo cyclization reactions to form the azetidine ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions to form linear or branched compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as halogens or sulfonates.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylazetidine derivatives, while ring-opening reactions can produce linear amines or alcohols .
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Chemical Synthesis: It is utilized as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-fluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 2-(4-Bromo-3-chlorophenyl)azetidine Hydrochloride
- 2-(4-Bromo-3-methylphenyl)azetidine Hydrochloride
- 2-(4-Bromo-3-nitrophenyl)azetidine Hydrochloride
Comparison: Compared to these similar compounds, 2-(4-bromo-3-fluorophenyl)azetidine hydrochloride is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
2309458-06-6 |
---|---|
Molecular Formula |
C9H10BrClFN |
Molecular Weight |
266.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.